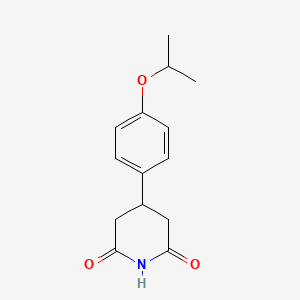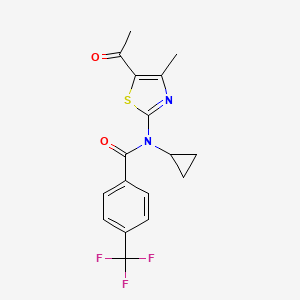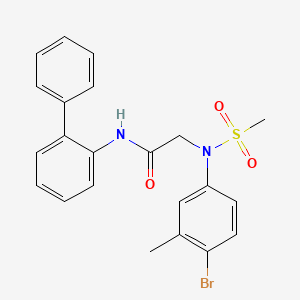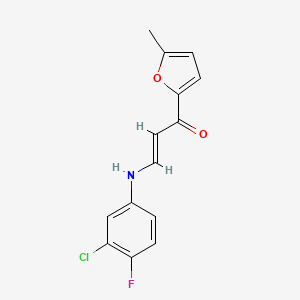
4-(4-Propan-2-yloxyphenyl)piperidine-2,6-dione
概要
説明
4-(4-Propan-2-yloxyphenyl)piperidine-2,6-dione is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms This compound is notable for its unique structure, which includes a piperidine ring substituted with a 4-(4-propan-2-yloxyphenyl) group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Propan-2-yloxyphenyl)piperidine-2,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine and 4-(4-propan-2-yloxyphenyl) derivatives.
Formation of Piperidine Ring: The piperidine ring is formed through cyclization reactions, often involving intramolecular nucleophilic substitution.
Substitution Reactions: The 4-(4-propan-2-yloxyphenyl) group is introduced through substitution reactions, which may involve the use of reagents like potassium tert-butoxide as a promoter.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Michael Addition: This step involves the addition of acetates and acrylamides to form the piperidine-2,6-dione scaffold.
Intramolecular Nucleophilic Substitution: This step ensures the formation of the desired product with high functional group tolerance.
化学反応の分析
Types of Reactions: 4-(4-Propan-2-yloxyphenyl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like sodium hydride.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium hydride, potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
4-(4-Propan-2-yloxyphenyl)piperidine-2,6-dione has a wide range of applications in scientific research, including:
Chemistry: It serves as a valuable intermediate in organic synthesis, enabling the construction of complex molecules.
Biology: It is used in the development of bioactive compounds and as a building block for drug discovery.
Medicine: This compound is explored for its potential therapeutic properties, including its role in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of polymers, agrochemicals, and other industrial products
作用機序
The mechanism of action of 4-(4-Propan-2-yloxyphenyl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. For example, it may bind to receptors or enzymes, altering their activity and leading to various physiological effects .
類似化合物との比較
Piperidine-2,6-dione: A closely related compound with similar structural features.
4-(4-Methoxyphenyl)piperidine-2,6-dione: Another derivative with a methoxy group instead of a propan-2-yloxy group.
4-(4-Ethoxyphenyl)piperidine-2,6-dione: A derivative with an ethoxy group.
Uniqueness: 4-(4-Propan-2-yloxyphenyl)piperidine-2,6-dione is unique due to its specific substituent, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development .
特性
IUPAC Name |
4-(4-propan-2-yloxyphenyl)piperidine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-9(2)18-12-5-3-10(4-6-12)11-7-13(16)15-14(17)8-11/h3-6,9,11H,7-8H2,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKVCIZEWQOGLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2CC(=O)NC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-cyano-4-(4-ethylphenyl)-5-methylthiophen-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B4665171.png)
![N-cyclopropyl-1-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B4665179.png)

![5-{[(3-fluorophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4665190.png)
![N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-({5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE](/img/structure/B4665196.png)
![methyl 2-{5-[(4-ethoxyphenoxy)methyl]-2-furyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4665198.png)
![8-[(2,4,5-trichlorophenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4665205.png)
![1-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]-2-(2,4-DIFLUOROPHENOXY)-1-ETHANONE](/img/structure/B4665207.png)
![N-(4-bromo-3-methylphenyl)-2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4665213.png)
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4665228.png)
![2-(benzylthio)-4-(4-hydroxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B4665231.png)


![4-chloro-1-[(2-chlorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole](/img/structure/B4665249.png)
